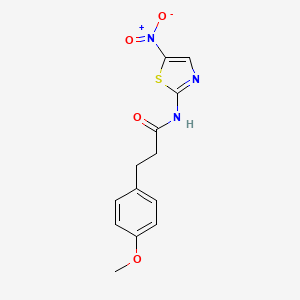![molecular formula C26H22N4O3S B11015600 (2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)
(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinyl group, a sulfonyl group, and a propenamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-methyl-2-pyrimidinylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate undergoes further reactions with various reagents to introduce the phenyl and propenamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
- N1-(4-Methylpyrimidin-2-yl)sulfanilamide
- Sulfamerazine
Uniqueness
(E)-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C26H22N4O3S/c1-19-16-17-27-26(28-19)30-34(32,33)23-14-12-22(13-15-23)29-25(31)24(21-10-6-3-7-11-21)18-20-8-4-2-5-9-20/h2-18H,1H3,(H,29,31)(H,27,28,30)/b24-18+ |
InChI Key |
ZBBFZBVZNVOUCF-HKOYGPOVSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11015523.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]methanesulfonamide](/img/structure/B11015542.png)
![Ethyl 4-(4-{[4-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11015544.png)
methanone](/img/structure/B11015552.png)
![1-oxo-2-(pyridin-2-ylmethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015555.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015559.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015572.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015576.png)
![N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11015582.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11015595.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)
